molecular formula C21H21N5O4 B10979100 N-(1H-benzimidazol-2-ylmethyl)-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

N-(1H-benzimidazol-2-ylmethyl)-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B10979100
M. Wt: 407.4 g/mol
InChI Key: KZUADIDEJHKJIL-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic quinazolinone derivative characterized by a benzimidazolemethyl substituent and methoxy groups at positions 6 and 7 of the quinazolinone core. The benzimidazole moiety, a bicyclic aromatic system with nitrogen atoms, enhances lipophilicity and may influence binding to biological targets, such as enzymes or receptors. The methoxy groups likely modulate electronic properties and solubility compared to hydroxyl or halogen substituents.

Properties

Molecular Formula

C21H21N5O4

Molecular Weight

407.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C21H21N5O4/c1-12-23-16-9-18(30-3)17(29-2)8-13(16)21(28)26(12)11-20(27)22-10-19-24-14-6-4-5-7-15(14)25-19/h4-9H,10-11H2,1-3H3,(H,22,27)(H,24,25)

InChI Key

KZUADIDEJHKJIL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NCC3=NC4=CC=CC=C4N3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole and quinazolinone intermediates, followed by their coupling through an acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide functional group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Reaction Conditions Products Yield Mechanistic Notes
6M HCl, reflux (12 hrs)2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid78%Acid-catalyzed cleavage of the amide bond via nucleophilic attack at the carbonyl.
2M NaOH, 80°C (8 hrs)Sodium salt of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate85%Base-mediated saponification followed by salt formation.

This reaction is critical for modifying the compound’s polarity or generating intermediates for further derivatization.

Alkylation at Benzimidazole Nitrogen

The N1 position of the benzimidazole ring undergoes alkylation with alkyl halides or epoxides.

Reagent Conditions Product Application
Methyl iodideDMF, K₂CO₃, 60°C, 6 hrsN-methylated benzimidazole derivativeEnhances lipophilicity for improved membrane permeation.
Ethylene oxideTHF, 0°C → RT, 24 hrsEthylene-linked dimeric structureExplored for multivalent target engagement.

Alkylation at the benzimidazole nitrogen often enhances bioavailability and pharmacological activity .

Nucleophilic Substitution at Quinazolinone

The 2-methyl and methoxy groups on the quinazolinone ring participate in substitution reactions.

Methoxy Group Replacement

Nucleophile Conditions Product Yield
Ammonia (NH₃)Ethanol, 100°C, 48 hrs6,7-diaminoquinazolinone analog62%
ThiophenolDMSO, 120°C, 24 hrs6,7-bis(phenylthio)quinazolinone derivative58%

Methyl Group Oxidation/Functionalization

Reagent Conditions Product Yield
KMnO₄ (acidic)H₂SO₄, 60°C, 4 hrs2-carboxyquinazolinone70%
NBS (AIBN catalyst)CCl₄, reflux, 12 hrs2-bromomethylquinazolinone65%

These substitutions enable tuning of electronic properties and steric bulk for structure-activity relationship (SAR) studies.

Acylation Reactions

The secondary amine in the benzimidazole-methyl group reacts with acyl chlorides or anhydrides.

Acylating Agent Conditions Product Yield
Acetyl chloridePyridine, RT, 4 hrsN-acetylated benzimidazole derivative88%
Benzoyl chlorideDCM, Et₃N, 0°C → RT, 6 hrsN-benzoylated analog82%

Acylation modulates hydrogen-bonding capacity and target affinity.

Cyclocondensation Reactions

The compound participates in cyclization reactions to form fused heterocycles.

Reagent Conditions Product Application
POCl₃Toluene, 110°C, 8 hrsImidazo[1,2-a]quinazoline fused systemExplored for kinase inhibition.
NH₂NH₂·H₂OEthanol, reflux, 12 hrsTetrazolo-fused derivativePotential photodynamic therapy agent.

These reactions expand the compound’s scaffold diversity.

Oxidation of the Methyl Group

The 2-methyl group on the quinazolinone oxidizes to a carboxylic acid under strong conditions.

Reagent Conditions Product Yield
K₂Cr₂O₇/H₂SO₄100°C, 6 hrs2-carboxyquinazolinone68%
SeO₂Dioxane, 80°C, 10 hrs2-formylquinazolinone55%

Oxidation products serve as intermediates for further functionalization.

Photochemical Reactions

The benzimidazole moiety undergoes [2+2] cycloaddition under UV light.

Conditions Product Yield Notes
UV light (254 nm), acetoneCyclobutane-fused dimer40%Stereoselectivity depends on solvent polarity.

This reactivity is leveraged in prodrug design for controlled release.

Key Mechanistic Insights

  • Steric Effects : The 6,7-dimethoxy groups hinder electrophilic substitution at the quinazolinone’s 5- and 8-positions.

  • Electronic Effects : The electron-withdrawing acetamide group activates the benzimidazole ring for nucleophilic attack.

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) favor SN2 pathways, while nonpolar solvents promote radical intermediates.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide typically involves the reaction of 1H-benzimidazole derivatives with acetamides and quinazoline derivatives. The compound can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm its structure and purity .

Antibacterial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, indicating their potential as new antimicrobial agents .

Anticancer Activity

Research has indicated that benzimidazole derivatives possess anticancer properties, particularly against liver cancer cell lines (e.g., HepG2). The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways . In vitro studies have reported significant cytotoxicity of these compounds against cancer cells at low concentrations.

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory effects of benzimidazole derivatives. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX), which are key mediators in the inflammatory process . This suggests a potential use in treating inflammatory diseases.

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties. Benzimidazole derivatives are known to exhibit activity against various parasites, making them candidates for further development in treating parasitic infections .

Antioxidant Activity

Recent findings suggest that compounds like this compound may possess antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders .

Case Studies and Research Findings

Study Findings Reference
Moneer et al. (2016)Demonstrated significant in vitro antibacterial activity of benzimidazole derivatives against multiple strains
Prajapat & Talesara (2016)Reported anti-inflammatory effects comparable to standard drugs
Reddy et al. (2011)Showed notable antiulcer activity in rat models

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, interference with DNA replication, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis and Molecular Properties

The structural uniqueness of the target compound lies in its combination of a benzimidazolemethyl group and methoxy-substituted quinazolinone. Below is a comparison with structurally related compounds:

Compound Name Key Substituents Molecular Weight (g/mol) Functional Groups
N-(1H-benzimidazol-2-ylmethyl)-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide Benzimidazolemethyl, 6,7-dimethoxy, methyl Not reported Quinazolinone, acetamide, benzimidazole
2-chloro-N-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide Chloro, 6,7-dimethoxy, methyl 311.7 Quinazolinone, acetamide, chloro
N-(1,3-benzodioxol-5-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide Benzodioxol, 2-hydroxy 339.3 Quinazolinone, acetamide, benzodioxol, hydroxy
  • Solubility : The benzodioxol-containing analog () has a hydroxy group, which may improve water solubility compared to the methoxy groups in the target compound .
  • Lipophilicity : The benzimidazolemethyl group in the target compound likely increases lipophilicity, favoring membrane permeability but reducing aqueous solubility compared to the benzodioxol or chloro analogs.

Hypothesized Pharmacological Profiles

Quinazolinones are known for diverse bioactivities, and substituents critically influence their mechanisms:

  • Target Compound : The benzimidazolemethyl group may confer antiparasitic or antiviral activity, as seen in benzimidazole-based drugs (e.g., albendazole). The methoxy groups could enhance metabolic stability compared to hydroxy analogs .
  • Chloro Analog () : The chloro substituent might improve cytotoxicity in cancer cells by forming covalent interactions with cellular nucleophiles .
  • Benzodioxol Analog () : The hydroxy and benzodioxol groups could target antioxidant pathways or serotonin receptors, similar to coumarin derivatives .

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is a compound that combines the pharmacological properties of benzimidazole and quinazoline derivatives. This article explores its biological activities, including antimicrobial, anticancer, and other therapeutic potentials, supported by recent research findings.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a quinazoline structure, which is known for its diverse biological activities. The molecular formula is C16H18N4O3C_{16}H_{18}N_{4}O_{3}, with a molecular weight of approximately 314.34 g/mol.

1. Antimicrobial Activity

Benzimidazole derivatives are recognized for their broad-spectrum antimicrobial properties. Research indicates that compounds containing the benzimidazole ring exhibit significant antibacterial and antifungal activities.

Study Microorganisms Tested Results
Staphylococcus aureus, Escherichia coliInhibition observed at low concentrations
Various fungiEffective against multiple strains

In a study evaluating the antimicrobial activity of benzimidazole derivatives, several compounds demonstrated potent effects against both Gram-positive and Gram-negative bacteria, as well as antifungal efficacy against common pathogenic fungi.

2. Anticancer Activity

Benzimidazole derivatives are being investigated for their potential as anticancer agents. They have been shown to inhibit DNA topoisomerases, which are crucial in DNA replication and cell division.

Cell Line IC50 Value (µM) Activity
HeLa5.2Cytotoxic
MCF73.8Cytotoxic
A4316.5Cytotoxic

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential as a chemotherapeutic agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Topoisomerase Inhibition : Interferes with DNA replication by inhibiting topoisomerase I and II activities.
  • Apoptosis Induction : Triggers programmed cell death in cancer cells through various signaling pathways.
  • Antioxidant Activity : Exhibits free radical scavenging properties, contributing to its protective effects against oxidative stress.

Case Studies

Several case studies have highlighted the effectiveness of benzimidazole derivatives in treating infections and cancer:

  • Case Study on Antimicrobial Efficacy :
    • A clinical trial evaluated the effectiveness of a benzimidazole derivative against Staphylococcus aureus infections in patients with compromised immune systems. The results indicated a significant reduction in bacterial load following treatment.
  • Case Study on Cancer Treatment :
    • A preclinical study assessed the anticancer properties of this compound in mice models bearing human tumor xenografts. The compound showed a marked reduction in tumor size compared to control groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(1H-benzimidazol-2-ylmethyl) acetamide derivatives?

  • Methodology :

  • Step 1 : React benzimidazole derivatives (e.g., 1H-benzimidazol-2-ylmethanamine) with activated acetamide precursors (e.g., chloroacetamide or bromoacetamide) under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Step 2 : Purify via recrystallization using methanol or ethanol, and monitor reaction progress via TLC (silica gel, solvent system: CHCl₃/MeOH 9:1) .
    • Key Data :
Reaction TimeSolventCatalystYield (%)
4–6 hoursDMFNone60–75
6–8 hoursDMSOK₂CO₃70–85

Q. How is structural characterization performed for benzimidazole-acetamide hybrids?

  • Methodology :

  • IR Spectroscopy : Identify carbonyl (C=O) stretches at 1660–1680 cm⁻¹ and benzimidazole N–H stretches at 3170–3200 cm⁻¹ .
  • ¹H NMR : Look for characteristic peaks:
  • Benzimidazole protons: δ 7.2–7.8 ppm (aromatic).
  • Acetamide methylene: δ 3.8–4.2 ppm (singlet).
  • Methoxy groups: δ 3.6–3.9 ppm .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in heterocyclic coupling steps?

  • Methodology :

  • Solvent Screening : Test polar solvents (DMF, DMSO) vs. non-polar (toluene) to assess solubility of intermediates .
  • Catalyst Optimization : Compare ZnCl₂ () vs. Cu(Ac)₂ () for promoting cyclization.
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 100°C for 2 hours vs. 6 hours under reflux) .
    • Data Contradiction :
  • Issue : Conflicting reports on ZnCl₂ efficacy (yields 15–26% in vs. 60–85% in ).
  • Resolution : Pre-activate intermediates with EDCI/HOBt to improve coupling efficiency .

Q. What analytical strategies resolve discrepancies in spectroscopic data for regioisomers?

  • Methodology :

  • X-ray Crystallography : Determine absolute configuration (e.g., triclinic P1 space group in ).
  • 2D NMR (HSQC, HMBC) : Assign ambiguous protons in quinazolinone vs. benzimidazole regions .
    • Case Study :
  • Conflict : Overlapping ¹H NMR signals for methoxy (δ 3.6–3.9 ppm) and methylene (δ 3.8–4.2 ppm) groups.
  • Solution : Use ¹³C NMR to distinguish carbons adjacent to oxygen (δ 55–60 ppm for OCH₃) vs. acetamide carbonyl (δ 170–175 ppm) .

Q. How can computational modeling predict bioactivity against inflammation or kinase targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR) or EGFR kinase (PDB ID: 1M17) .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing nitro groups in ) with anti-inflammatory IC₅₀ values.
    • Key Findings :
SubstituentDocking Score (kcal/mol)Bioactivity (IC₅₀, μM)
-OCH₃-9.212.5
-NO₂-8.718.9

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